molecular formula C15H28O2 B14315648 8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol CAS No. 110589-80-5

8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol

Cat. No.: B14315648
CAS No.: 110589-80-5
M. Wt: 240.38 g/mol
InChI Key: JFGOITBMIFQEAE-UHFFFAOYSA-N
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Description

8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol is an organic compound with a complex structure that includes a cyclopropyl ring, a hydroxymethyl group, and a methyloctenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of an appropriate alkene, followed by functional group transformations to introduce the hydroxymethyl and methyloctenol moieties. The reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bond in the methyloctenol chain can be reduced to form saturated alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 8-[3-(Formyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-one, while reduction of the double bond can produce 8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloctan-2-ol.

Scientific Research Applications

8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Tris (hydroxymethyl)aminomethane: Known for its buffering capacity in biological systems.

    Hydroxymethylfurfural: A compound derived from sugars with applications in the production of biofuels and chemicals.

Uniqueness

8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol is unique due to its combination of a cyclopropyl ring, hydroxymethyl group, and methyloctenol chain, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

110589-80-5

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

8-[3-(hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol

InChI

InChI=1S/C15H28O2/c1-11(6-5-7-12(2)17)8-9-13-14(10-16)15(13,3)4/h6,12-14,16-17H,5,7-10H2,1-4H3

InChI Key

JFGOITBMIFQEAE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)CCC1C(C1(C)C)CO)O

Origin of Product

United States

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